2-Amino-3-cyclohexylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-cyclohexylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGSVANUAULGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Parameters for Sharpless-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Dihydroxylation | AD-mix-β, CH₃SO₂NH₂, t-BuOH/H₂O (1:1), 0°C | 85 | 98 |
| Sulfation | SO₂Cl₂, CH₂Cl₂, -20°C | 78 | - |
| Hydrolysis & Boc Protection | 6M HCl, Boc₂O, NaHCO₃, THF | 90 | 95 |
This method achieves 98% enantiomeric excess (ee) but requires stringent temperature control during sulfation.
Enzymatic Reductive Amination
A biomimetic approach utilizing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) enables the synthesis of L-cyclic alkyl amino acids, including 2-amino-3-cyclohexylpropanoic acid. Cyclohexyl keto acid (structural analog) is reacted with ammonium formate in the presence of NAD+ cofactor, facilitating reductive amination. The enzymatic system ensures high stereoselectivity, producing the L-enantiomer with >99% ee.
Table 2: Enzymatic Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Cyclohexyl keto acid |
| Enzymes | LeuDH (SEQ ID No.1), FDH |
| Cofactor | NAD+ (0.1 mM) |
| Temperature | 37°C |
| Reaction Time | 24–48 hours |
| Yield | 92% |
This method is scalable and environmentally benign, avoiding toxic solvents.
Catalytic Hydrogenation of DL-Phenylglycine
Industrial-scale production often employs ruthenium-catalyzed hydrogenation of DL-phenylglycine under acidic conditions. The phenyl group is reduced to cyclohexyl, followed by acetylation and hydrolysis to yield the target compound.
Table 3: Hydrogenation Protocol
| Condition | Specification |
|---|---|
| Catalyst | Ru/C (5 wt%) |
| Pressure | 50–100 bar H₂ |
| Temperature | 80–120°C |
| Solvent | Aqueous HCl (pH 2–3) |
| Yield | 88% |
This route offers high throughput but requires specialized equipment for high-pressure hydrogenation.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Metric | Sharpless Synthesis | Enzymatic Method | Hydrogenation |
|---|---|---|---|
| Enantiomeric Control | 98% ee | >99% ee | Racemic |
| Scalability | Lab-scale | Pilot-scale | Industrial |
| Environmental Impact | Moderate | Low | High |
| Cost | High | Moderate | Low |
The enzymatic method excels in stereoselectivity and sustainability, whereas hydrogenation is optimal for bulk production.
Industrial Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Hydrogenation methods dominate due to shorter reaction times and lower catalyst costs. However, enzymatic routes are gaining traction in pharmaceutical applications where enantiopurity is critical. Recent advances in immobilized LeuDH systems have reduced enzyme costs by 40%, enhancing viability for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclohexylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
2-Amino-3-cyclohexylpropanoic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid behavior.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in protein synthesis and metabolic processes. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Enantiomers and Free Acid Forms
Key Differences :
- The hydrochloride salt form (151899-07-9 ) exhibits improved aqueous solubility and stability over the free acid forms (e.g., 27527-05-5 , 4441-50-3 ) due to ionic interactions .
- Enantiomeric purity is critical for biological activity. The R-configuration in the hydrochloride salt may offer distinct interactions in enzyme-binding studies compared to the S-enantiomer .
Hydrate and Ester Derivatives
Key Differences :
- The hydrate form (307310-72-1 ) incorporates water molecules, altering its crystallinity and stability. It is less stable than the anhydrous hydrochloride salt and requires stringent storage conditions .
- The methyl ester derivative (17193-39-4 ) introduces a protective group, improving metabolic stability and bioavailability in prodrug applications .
Biological Activity
2-Amino-3-cyclohexylpropanoic acid hydrochloride, often referred to as (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride, is a chiral amino acid derivative notable for its structural features that include a cyclohexyl group attached to the alpha carbon of the amino acid backbone. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurotransmitter systems and enzyme interactions.
Chemical Structure and Properties
The molecular formula of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride is CHClNO. Its unique cyclohexyl group contributes to its steric and electronic properties, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 232.73 g/mol |
| Melting Point | 210-215 °C |
| Solubility | Soluble in water |
| pH | 4.5 - 6.5 |
The biological activity of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride primarily stems from its ability to interact with various receptors and enzymes. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, enhancing the compound's binding affinity and selectivity.
- Neurotransmitter Interaction : Research indicates that this compound may influence synaptic transmission by interacting with neurotransmitter receptors, potentially modulating pathways related to neurological functions.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in developing therapeutic agents targeting specific biological pathways.
Biological Activity Studies
Several studies have investigated the biological activity of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride, focusing on its pharmacological potential.
Case Study: Neurotransmitter Systems
A study examined the effects of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance glutamate release, suggesting a role in excitatory neurotransmission.
Table 2: Summary of Biological Activity Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Release | Enhanced glutamate release in neuronal cultures | |
| Enzyme Interaction | Inhibition of specific proteases | |
| Pharmacological Potential | Modulation of synaptic transmission pathways |
Applications in Medicinal Chemistry
The potential applications of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride in drug development are significant:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and depression.
- Enzyme Targeting : The compound's inhibitory properties suggest potential use in developing drugs aimed at diseases involving protease dysregulation.
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
